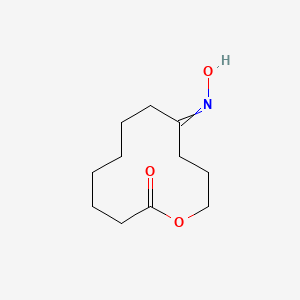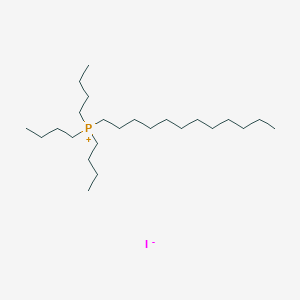
10-Propyltrideca-5,9-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Propyltrideca-5,9-dienenitrile is an organic compound with the molecular formula C16H27N. It is characterized by the presence of a nitrile group (-CN) and two double bonds within its carbon chain. This compound is part of the aliphatic nitriles family, which are known for their diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Propyltrideca-5,9-dienenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method is the hydrocyanation of alkenes, where hydrogen cyanide (HCN) is added across the double bonds in the presence of a catalyst such as nickel or palladium.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the double bonds are converted to epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, mild temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, room temperature to moderate heat.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Primary amines.
Substitution: Amines, alcohols.
Applications De Recherche Scientifique
10-Propyltrideca-5,9-dienenitrile has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 10-Propyltrideca-5,9-dienenitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as a reactive site, facilitating the formation of covalent bonds with target molecules, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Acetonitrile (CH3CN): A simple aliphatic nitrile used as a solvent in organic synthesis.
Butyronitrile (C4H7N): Another aliphatic nitrile with applications in the synthesis of pharmaceuticals and agrochemicals.
Acrylonitrile (C3H3N): Used in the production of plastics and synthetic fibers.
Uniqueness: 10-Propyltrideca-5,9-dienenitrile is unique due to its longer carbon chain and the presence of two double bonds, which confer distinct chemical properties and reactivity compared to simpler nitriles like acetonitrile and butyronitrile. Its structure allows for more complex interactions and applications in various fields.
Propriétés
Numéro CAS |
50744-63-3 |
|---|---|
Formule moléculaire |
C16H27N |
Poids moléculaire |
233.39 g/mol |
Nom IUPAC |
10-propyltrideca-5,9-dienenitrile |
InChI |
InChI=1S/C16H27N/c1-3-12-16(13-4-2)14-10-8-6-5-7-9-11-15-17/h5-6,14H,3-4,7-13H2,1-2H3 |
Clé InChI |
JDGCCAQRKWLFOR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=CCCC=CCCCC#N)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



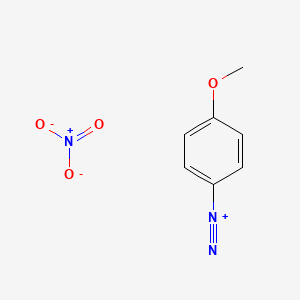

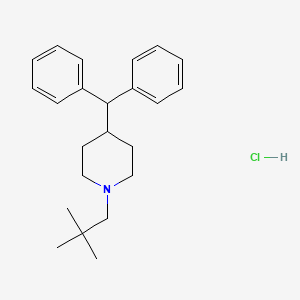

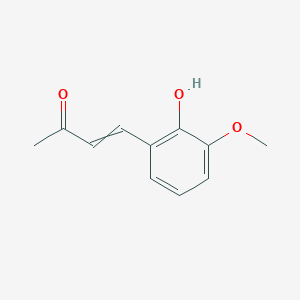

![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)

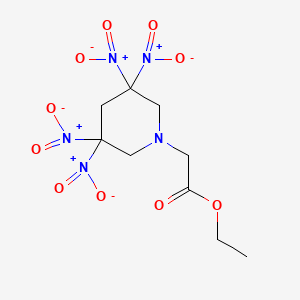

![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
